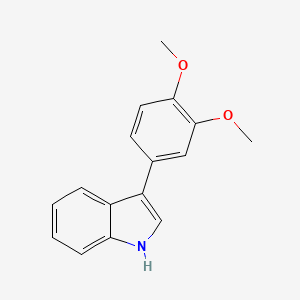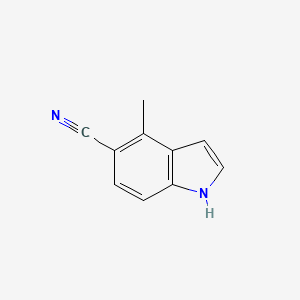
4-Methyl-1h-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-1h-indole-5-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as indoles . It has a molecular weight of 156.19 .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years due to their biological and pharmaceutical activities . The synthesis of “4-Methyl-1h-indole-5-carbonitrile” could potentially involve N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1h-indole-5-carbonitrile” consists of a 1H-indole ring substituted with a methyl group and a carbonitrile group . The InChI code for this compound is 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3 .
Chemical Reactions Analysis
Indole derivatives, including “4-Methyl-1h-indole-5-carbonitrile”, can participate in various chemical reactions. For instance, they can be used as reactants for the parallel synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction .
Physical And Chemical Properties Analysis
“4-Methyl-1h-indole-5-carbonitrile” is a solid at room temperature . It has a boiling point of 327.8°C at 760 mmHg and a melting point of 72°C .
Safety And Hazards
Future Directions
The future research directions for “4-Methyl-1h-indole-5-carbonitrile” and other indole derivatives include the investigation of novel methods of synthesis and their potential applications in the treatment of various diseases . The construction of indoles as a moiety in selected alkaloids is also a topic of interest .
properties
CAS RN |
671215-70-6 |
|---|---|
Product Name |
4-Methyl-1h-indole-5-carbonitrile |
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-methyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-5,12H,1H3 |
InChI Key |
ABJVCZGZCOSCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

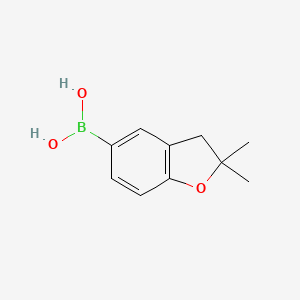
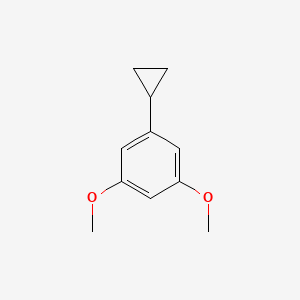
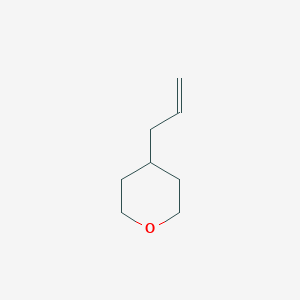
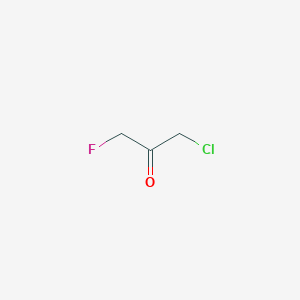
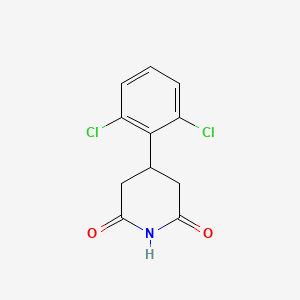
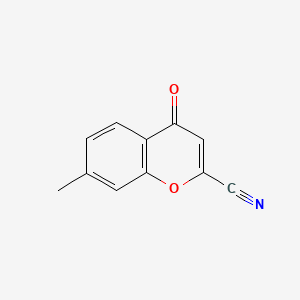
![2-[1-(Ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-enone](/img/structure/B8805380.png)
![7-Chlorothieno[3,2-b]pyridine-2-carbothioamide](/img/structure/B8805386.png)
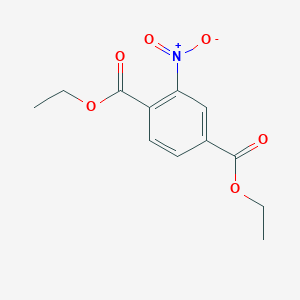
![3-[(t-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B8805409.png)
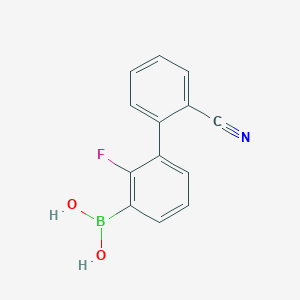
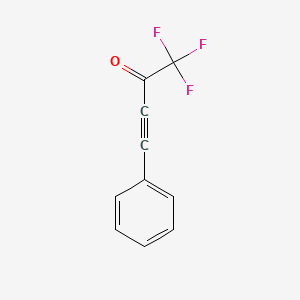
![Acenaphtho[1,2-b]quinoxaline-9-carboxylic acid](/img/structure/B8805438.png)
